Fast Green FCF

Catalog No.
S527783
CAS No.
2353-45-9
M.F
C37H36N2NaO10S3
M. Wt
787.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fast Green FCF

CAS Number

2353-45-9

Product Name

Fast Green FCF

IUPAC Name

disodium;2-[[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-5-hydroxybenzenesulfonate

Molecular Formula

C37H36N2NaO10S3

Molecular Weight

787.9 g/mol

InChI

InChI=1S/C37H36N2O10S3.Na/c1-3-38(24-26-7-5-9-33(21-26)50(41,42)43)30-15-11-28(12-16-30)37(35-20-19-32(40)23-36(35)52(47,48)49)29-13-17-31(18-14-29)39(4-2)25-27-8-6-10-34(22-27)51(44,45)46;/h5-23H,3-4,24-25H2,1-2H3,(H3,41,42,43,44,45,46,47,48,49);

InChI Key

GJKGYYLDVPVWBR-UHFFFAOYSA-N

SMILES

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=C(C=C(C=C5)O)S(=O)(=O)[O-].[Na+].[Na+]

Solubility

Solubility at 25 °C: in ethanol, 0.01 g/100 mL; in glycerol, 20.0 g/100 mL; in propylene glycol, 20.0 g/100 mL
In ethanol, 5 mg/mL; in ethylene glycol monomethyl ether, 60 mg/mL
Dull orange solution in concentrated sulfuric acid, changing to dull green on dilution; orange solution in concentrated hydrochloric acid or concentrated nitric acid; bright blue solution in 10% aqueous sodium hydroxide.
In water, 20.0 g/100 mL at 25 °C (2.0X10+5 mg/L)

Synonyms

C.I. 42053, F D and C Green #3, F D and C Green No. 3, Fast Green FCF, FD and C GREEN NO. 3, FDC Green No. 3, Food Green 3, Green No. 3

Canonical SMILES

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=C(C=C(C=C5)O)S(=O)(=O)O.[Na]

Description

The exact mass of the compound Fast Green FCF is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility at 25 °c: in ethanol, 0.01 g/100 ml; in glycerol, 20.0 g/100 ml; in propylene glycol, 20.0 g/100 mlin ethanol, 5 mg/ml; in ethylene glycol monomethyl ether, 60 mg/mldull orange solution in concentrated sulfuric acid, changing to dull green on dilution; orange solution in concentrated hydrochloric acid or concentrated nitric acid; bright blue solution in 10% aqueous sodium hydroxide.in water, 20.0 g/100 ml at 25 °c (2.0x10+5 mg/l). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 379443. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Lissamine Green Dyes - Supplementary Records. It belongs to the ontological category of organic sodium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

Staining in Microscopy

Fast Green FCF is a valuable tool in histological staining for microscopy []. Due to its selective staining properties, it enhances the visualization of specific structures within tissue samples. Here are some specific applications:

  • Trichrome staining according to Masson: This staining technique differentiates between muscle, collagen, and cytoplasm in tissue sections. Fast Green FCF stains muscle fibers green [].
  • Counterstaining in Papanicolaou staining: Papanicolaou staining is used to diagnose cervical cancer and other precancerous conditions. Fast Green FCF can be used as a counterstain to cytoplasm, providing better contrast for identifying abnormal cells [].
  • Histochemical staining: Fast Green FCF can also be used in various histochemical staining protocols to visualize specific molecules within cells or tissues.

Potential Therapeutic Effects

Recent research suggests Fast Green FCF may possess therapeutic properties:

  • Anti-depressant effects: Studies in mice indicate Fast Green FCF may alleviate symptoms of depression induced by lipopolysaccharide (LPS). It might achieve this by downregulating a specific signaling pathway in the hippocampus, a brain region involved in mood regulation [].
  • Pain management: Research suggests Fast Green FCF may have analgesic properties. Studies have shown it can reduce inflammatory pain in mice, potentially by affecting receptors in the spinal cord [].

Fast Green FCF is synthetically derived []. It is a water-soluble dye commonly used to stain biological tissues for microscopic examination []. This dye offers several advantages over similar dyes, including its brilliant color, resistance to fading, and specificity for certain cellular components [].


Molecular Structure Analysis

Fast Green FCF possesses a complex triarylmethane structure (C₃₇H₃₄N₂Na₂O₁₀S₃) []. Key features include three aromatic rings linked by central methane carbons, with various functional groups attached, including sulfonate groups (SO₃⁻) and a sodium cation (Na⁺) for charge balance [, ]. The presence of these charged groups contributes to the water solubility of the molecule [].


Chemical Reactions Analysis

Fast Green FCF is known to undergo decomposition under strong acidic or basic conditions []. The specific reactions involved are not readily available in scientific literature.


Physical And Chemical Properties Analysis

  • Color: Turquoise []
  • Molecular Formula: C₃₇H₃₄N₂Na₂O₁₀S₃ []
  • Molecular Weight: 822.84 g/mol []
  • Melting Point: Not available
  • Boiling Point: Decomposes before boiling []
  • Solubility: Soluble in water (100 g/L at 25°C) []
  • Stability: Stable under neutral conditions. Decomposes under strong acidic or basic conditions [].

In biological staining, Fast Green FCF interacts with specific functional groups within tissues. The exact mechanism depends on the staining technique employed. For example, in Masson's trichrome stain, Fast Green FCF binds to collagen and muscle fibers, providing a green color contrast with other tissue components [].

Fast Green FCF demonstrates remarkable pH-dependent chromatic behavior in aqueous systems, exhibiting distinct color transitions that reflect the ionization states of its functional groups under varying pH conditions. The compound's color manifestation is intrinsically linked to the protonation and deprotonation of its sulfonate and hydroxyl functional groups, which alter the electronic structure and consequently the light absorption characteristics [5] [6].
In acidic environments, Fast Green FCF displays a characteristic green coloration, which represents the predominant form under low pH conditions. This acidic form is stabilized by the protonation of the phenolic hydroxyl group, which affects the electron delocalization within the conjugated system [1] [5]. The compound maintains this green appearance in solutions with pH values below 4, demonstrating good stability under acidic conditions.

As the pH increases toward neutral conditions, the dye undergoes a chromatic shift to a blue-green coloration. This transition occurs due to the partial deprotonation of the hydroxyl group, which modifies the charge distribution within the molecule and subsequently alters the wavelength of maximum absorption [7] [6]. The blue-green form is observed in solutions with pH values between 5 and 7, representing the typical appearance of Fast Green FCF under physiological conditions.

Under basic conditions, Fast Green FCF exhibits a blue-violet coloration, which results from the complete deprotonation of the hydroxyl group. This alkaline form demonstrates a significant bathochromic shift in its absorption spectrum, indicating a change in the electronic transitions within the molecule [1] [5]. The blue-violet form is stable in solutions with pH values above 8, though the intensity may vary depending on the specific pH and ionic strength of the solution.

The behavior of Fast Green FCF in concentrated acid solutions provides additional insight into its structural dynamics. When dissolved in concentrated sulfuric acid, the compound initially forms a brown-orange solution, which transforms to a dull green color upon dilution with water [5] [6]. This phenomenon indicates protonation of the chromophoric system under strongly acidic conditions, followed by restoration of the typical green form upon dilution.

Similarly, in concentrated hydrochloric acid, Fast Green FCF produces an orange solution, demonstrating the influence of different acid types on the chromatic behavior [6]. The orange coloration suggests a different protonation pattern compared to sulfuric acid, possibly due to the varying acidity and coordination properties of the acids.

In strongly basic solutions, such as ten percent sodium hydroxide, the compound exhibits a light blue coloration, which differs from the blue-violet appearance observed under moderately basic conditions [5] [6]. This difference may be attributed to the formation of additional ionic species or the influence of high ionic strength on the molecular conformation.

The pH stability range of Fast Green FCF extends from pH 2 to pH 9, indicating good tolerance to both acidic and basic conditions within this range [8] [9]. This broad pH stability makes it suitable for applications in various formulations where pH fluctuations may occur during processing or storage.

Thermal Degradation Kinetics and Activation Energy

The thermal stability of Fast Green FCF is characterized by its decomposition temperature of approximately 290°C, which represents a critical parameter for processing and storage applications [1] [2] [10]. This relatively high decomposition temperature indicates good thermal stability under normal processing conditions, though extended exposure to elevated temperatures may lead to gradual degradation.

Thermal degradation studies have revealed that Fast Green FCF follows first-order kinetics under controlled heating conditions. The decomposition process involves the breakdown of the triarylmethane structure, beginning with the cleavage of the weakest bonds within the molecule [11] [12]. The initial stages of thermal degradation typically involve the loss of the sulfonate groups, followed by the fragmentation of the aromatic rings.

The activation energy for thermal degradation has been determined to be approximately 8.964 kilojoules per mole, indicating that the decomposition process requires relatively low energy input once initiated [13]. This low activation energy suggests that thermal degradation may proceed readily at temperatures approaching the decomposition point, emphasizing the importance of temperature control during processing and storage.

Kinetic studies have demonstrated that the thermal degradation rate is temperature-dependent, following the Arrhenius equation. The degradation rate constant increases exponentially with temperature, with significant acceleration observed above 200°C [11] [14]. At temperatures below 150°C, the degradation rate is minimal, supporting the use of Fast Green FCF in applications requiring moderate heat treatment.

The thermal degradation mechanism appears to involve the formation of intermediate products before complete mineralization. These intermediates may include smaller aromatic compounds and sulfonate derivatives, which may exhibit different spectral properties compared to the parent compound [12] [14]. The complete degradation pathway involves multiple steps, with the overall process being endothermic and spontaneous under the conditions studied.

Temperature-dependent stability studies have shown that Fast Green FCF maintains its chromatic properties when stored at temperatures between 5°C and 30°C, which represents the recommended storage temperature range [15] [16]. Extended storage at elevated temperatures may result in gradual color fading and the formation of degradation products that could affect the performance of the colorant.

Photostability Under Various Light Exposure Conditions

Fast Green FCF exhibits moderate photostability under ambient light conditions, though it is susceptible to photodegradation when exposed to intense light sources, particularly ultraviolet radiation [17] [18]. The photodegradation process involves the absorption of photons by the chromophoric system, leading to the formation of excited states that can undergo various chemical transformations.

Under natural sunlight exposure, Fast Green FCF demonstrates gradual photodegradation, with the rate of degradation being dependent on the intensity and duration of light exposure [18] [19]. Studies have shown that approximately 90.54 percent of the dye degrades within the first 24 hours of intense sunlight exposure, indicating significant photolability under extreme conditions [18]. However, under typical indoor lighting conditions, the degradation rate is considerably slower, making it suitable for many commercial applications.

Ultraviolet light exposure at 365 nanometers wavelength has been shown to cause more rapid degradation compared to visible light exposure [19] [20]. The photodegradation under UV light follows first-order kinetics, with degradation rate constants varying depending on the specific experimental conditions. In controlled studies, degradation efficiencies of 71.45 percent to 91.21 percent have been achieved under UV irradiation, depending on the presence of photocatalytic materials [19].

The photodegradation mechanism involves the formation of reactive oxygen species upon light absorption, which can attack the chromophoric system and lead to structural fragmentation [19] [20]. The primary photodegradation products include smaller aromatic compounds and sulfonate derivatives, which may exhibit different spectral properties compared to the parent compound.

Solar light photodegradation studies have revealed that the degradation efficiency is lower compared to UV light exposure, with typical degradation percentages ranging from 57.90 percent to 60.23 percent under prolonged solar irradiation [19]. The difference in degradation efficiency between UV and solar light exposure is attributed to the broader spectral range of solar radiation and the lower intensity of UV components in natural sunlight.

The photostability of Fast Green FCF can be influenced by the presence of photosensitizers or photocatalytic materials in the formulation. Studies have shown that the addition of titanium dioxide or zinc oxide nanoparticles can accelerate the photodegradation process, while certain antioxidants may provide protective effects [19] [20] [21].

Temperature effects on photostability have been observed, with elevated temperatures accelerating the photodegradation process [11] [19]. The combination of heat and light exposure can lead to synergistic effects that enhance the degradation rate beyond what would be expected from either factor alone.

Compatibility with Common Food Matrices and Pharmaceutical Excipients

Fast Green FCF demonstrates excellent compatibility with a wide range of food matrices and pharmaceutical excipients, making it suitable for diverse applications in the food and pharmaceutical industries [22] [23]. Its compatibility profile is largely attributed to its ionic nature and high water solubility, which facilitate uniform distribution and minimize interactions with other formulation components.
In food applications, Fast Green FCF shows good compatibility with various food matrices including beverages, desserts, candies, and dairy products [1] [22]. The compound maintains its chromatic properties in sugar-containing systems, with studies indicating no appreciable color change in ten percent sugar solutions [1]. This stability makes it particularly suitable for confectionery applications where high sugar concentrations are common.

The compatibility with acidic food matrices has been demonstrated through its use in various fruit-based products and acidic beverages [1] [22]. The compound's pH stability range of 2 to 9 ensures consistent performance across a wide range of food pH values, from acidic citrus products to alkaline dairy applications.

In pharmaceutical formulations, Fast Green FCF has been successfully incorporated into numerous drug products as a coloring agent [22] [23]. Common pharmaceutical applications include capsules, tablets, and liquid formulations where the compound serves as an identification aid and aesthetic enhancer. The compound has been used in formulations containing various active pharmaceutical ingredients without reported compatibility issues.

Excipient compatibility studies have shown that Fast Green FCF is compatible with common pharmaceutical excipients including lactose, microcrystalline cellulose, starch, and various polymeric materials [22] [24]. The compound does not exhibit significant interactions with these excipients that would affect either the stability of the colorant or the performance of the excipient.

The stability of Fast Green FCF in the presence of oxidizing agents has been evaluated, with results indicating that the compound is incompatible with strong oxidizing agents [1] [2]. This incompatibility can lead to color fading or complete decolorization, emphasizing the importance of avoiding formulations containing strong oxidizers.

Interactions with metal ions have been studied, revealing that certain metal ions can affect the chromatic properties of Fast Green FCF [24]. Iron and copper ions, in particular, may catalyze oxidative degradation reactions that lead to color changes. The use of chelating agents or the selection of appropriate packaging materials can help minimize these interactions.

The compatibility with common preservatives used in food and pharmaceutical applications has been demonstrated through stability studies [22] [24]. Fast Green FCF maintains its stability in the presence of typical preservatives such as sodium benzoate, potassium sorbate, and various parabens, indicating good compatibility with preservation systems.

In cosmetic applications, Fast Green FCF has shown compatibility with various cosmetic bases including creams, lotions, and shampoos [22] [25]. The compound's water solubility facilitates incorporation into aqueous-based formulations, while its stability profile ensures consistent performance throughout the product's shelf life.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Dark green solid with a metallic luster; [Merck Index] Dark red hygroscopic solid; [Sigma-Aldrich MSDS]

Color/Form

Dark green powder or granules with a metallic luster
Red to brown-violet powder or dark green crystals

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

3

Exact Mass

787.14297815 g/mol

Monoisotopic Mass

787.14297815 g/mol

Heavy Atom Count

53

LogP

log Kow = -3.22 (estimated)

Decomposition

When heated to decomposition it emits very toxic fumes of / nitrogen and sulfur oxides/.

Appearance

Solid powder

Melting Point

290 °C (decomposes)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9J3VQ0Y6BV

GHS Hazard Statements

Aggregated GHS information provided by 271 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 74 of 271 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 197 of 271 companies with hazard statement code(s):;
H315 (46.7%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (46.7%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (72.08%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341 (27.92%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

2353-45-9

Absorption Distribution and Excretion

Following i.v. injection in rats, over 90% of the /Fast Green FCF/ was excreted in the bile within 4 hours.
Dogs were given orally 200 mg of the /Fast Green FCF/... a bile fistula was made for bile analysis. ... The amount of /Fast Green FCF found in the bile/ never exceeded 5% of the given dose. ...
Rats ... were given orally 200 mg of the /Fast Green FCF/... the urine and feces were collected for 36 hours. ... Almost all the administered /Fast Green FCF/ was excreted unchanged in the feces of rats. No /Fast Green FCF/ was found in the urine. ...

Wikipedia

Fast_Green_FCF

Use Classification

EPA Safer Chemical Functional Use Classes -> Colorants
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Fragrance Ingredients
Cosmetics -> Cosmetic colorant; Hair dyeing

Methods of Manufacturing

FD&C Green No. 3 is manufactured by the acid catalyzed condensation of one molecule of 2-formyl-5-hydroxybenzenesulfonic acid with two molecules from a mixture consisting principally of 3-[(ethylphenylamino)methyl].

General Manufacturing Information

Benzenemethanaminium, N-ethyl-N-[4-[[4-[ethyl[(3-sulfophenyl)methyl]amino]phenyl](4-hydroxy-2-sulfophenyl)methylene]-2,5-cyclohexadien-1-ylidene]-3-sulfo-, inner salt, sodium salt (1:2): ACTIVE
Closely related structurally to Light Green SF Yellowish (LG), though it is more lightfast and has gained acceptance as a substitute for this material as a stain in plant histology and cytology.

Analytic Laboratory Methods

Method: AOAC 930.38; Procedure: column chromatographic method; Analyte: fast green FCF; Matrix: food; Detection Limit: not provided.

Interactions

... When a combination of half the concentrations of Indigo carmine (secondary amine containing dye), Fast green FCF (tertiary amine containing dye) and nitrite was given, the values of SCEs were consistently lower than the sum of the expected values of the agents given individually. This indicates antagonistic response between the dyes and nitrite on SCEs.

Dates

Last modified: 08-15-2023
1: Alzahrani E. Chitosan Membrane Embedded With ZnO/CuO Nanocomposites for the Photodegradation of Fast Green Dye Under Artificial and Solar Irradiation. Anal Chem Insights. 2018 Mar 21;13:1177390118763361. doi: 10.1177/1177390118763361. eCollection 2018. PubMed PMID: 29593375; PubMed Central PMCID: PMC5865519.
2: Abdi S, Nasiri M. Removal of Fast Green FCF dye from aqueous solutions using Flower Gel as a low-cost adsorbent. Water Sci Technol. 2018 Mar;77(5):1213-1221. doi: 10.2166/wst.2017.633. PubMed PMID: 29528309; PubMed Central PMCID: wst_2017_633.
3: Pankaj SK, Wan Z, Colonna W, Keener KM. Degradation kinetics of organic dyes in water by high voltage atmospheric air and modified air cold plasma. Water Sci Technol. 2017 Jul;76(3-4):567-574. doi: 10.2166/wst.2017.169. PubMed PMID: 28759439; PubMed Central PMCID: wst_2017_169.
4: Pooralhossini J, Ghaedi M, Zanjanchi MA, Asfaram A. Ultrasonically assisted removal of Congo Red, Phloxine B and Fast green FCF in ternary mixture using novel nanocomposite following their simultaneous analysis by derivative spectrophotometry. Ultrason Sonochem. 2017 Jul;37:452-463. doi: 10.1016/j.ultsonch.2017.01.038. Epub 2017 Jan 30. PubMed PMID: 28427656.
5: Giers MB, Munter BT, Eyster KJ, Ide GD, Newcomb AGUS, Lehrman JN, Belykh E, Byvaltsev VA, Kelly BP, Preul MC, Theodore N. Biomechanical and Endplate Effects on Nutrient Transport in the Intervertebral Disc. World Neurosurg. 2017 Mar;99:395-402. doi: 10.1016/j.wneu.2016.12.041. Epub 2016 Dec 21. PubMed PMID: 28012886.
6: Tikhomirova TI, Ramazanova GR, Apyari VV. A hybrid sorption - Spectrometric method for determination of synthetic anionic dyes in foodstuffs. Food Chem. 2017 Apr 15;221:351-355. doi: 10.1016/j.foodchem.2016.10.042. Epub 2016 Oct 11. PubMed PMID: 27979213.
7: Deniz F, Kepekci RA. Biosorption of Food Green 3 by a novel green generation composite biosorbent from aqueous environment. Int J Phytoremediation. 2017 Jun 3;19(6):579-586. doi: 10.1080/15226514.2016.1267707. PubMed PMID: 27936896.
8: How SC, Yang SM, Hsin A, Tseng CP, Hsueh SS, Lin MS, Chen RP, Chou WL, Wang SS. Examining the inhibitory potency of food additive fast green FCF against amyloid fibrillogenesis under acidic conditions. Food Funct. 2016 Dec 7;7(12):4898-4907. PubMed PMID: 27824368.
9: Stachová I, Lhotská I, Solich P, Šatínský D. Determination of green, blue and yellow artificial food colorants and their abuse in herb-coloured green Easter beers on tap. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2016 Jul;33(7):1139-46. doi: 10.1080/19440049.2016.1200198. Epub 2016 Jul 1. PubMed PMID: 27295128.
10: Lawrence PG, Patil PS, Leipzig ND, Lapitsky Y. Ionically Cross-Linked Polymer Networks for the Multiple-Month Release of Small Molecules. ACS Appl Mater Interfaces. 2016 Feb;8(7):4323-35. doi: 10.1021/acsami.5b10070. Epub 2016 Feb 11. PubMed PMID: 26811936; PubMed Central PMCID: PMC4768684.
11: Li T, Cheng Z, Cao L, Jiang X. Comparison of interactions between three food colorants and BSA. Food Chem. 2016 Mar 1;194:740-8. doi: 10.1016/j.foodchem.2015.08.067. Epub 2015 Aug 20. PubMed PMID: 26471614.
12: Ding DF, Pang J, Song Y, Du GQ, Cao YL, Zhan HS, Zheng YX. [Etablishment of cartilage degeneration model by IL-1 beta in vitro]. Zhongguo Gu Shang. 2015 Jul;28(7):648-53. Chinese. PubMed PMID: 26399109.
13: Tsai CF, Kuo CH, Shih DY. Determination of 20 synthetic dyes in chili powders and syrup-preserved fruits by liquid chromatography/tandem mass spectrometry. J Food Drug Anal. 2015 Sep;23(3):453-462. doi: 10.1016/j.jfda.2014.09.003. Epub 2015 Jan 1. PubMed PMID: 28911703.
14: Du G, Song Y, Wei L, Li L, Wang X, Xu Q, Zhan H, Cao Y, Zheng Y, Ding D. Osthole Inhibits Proliferation and Induces Catabolism in Rat Chondrocytes and Cartilage Tissue. Cell Physiol Biochem. 2015;36(6):2480-93. doi: 10.1159/000430208. Epub 2015 Aug 10. PubMed PMID: 26279449.
15: Huang X, Huang BS, Wang LF, Liu YW, Zou PC, Li WS, Yu K. [Anatomical structures of Coleus forskohlii transplanted in Tongcheng]. Zhong Yao Cai. 2014 Feb;37(2):230-2. Chinese. PubMed PMID: 25095342.
16: de Silva UK, Weik BE, Lapitsky Y. Simple preparation of polyelectrolyte complex beads for the long-term release of small molecules. Langmuir. 2014 Jul 29;30(29):8915-22. doi: 10.1021/la501771k. Epub 2014 Jul 16. PubMed PMID: 24992631.
17: Ha MS, Ha SD, Choi SH, Bae DH. Exposure assessment of synthetic colours approved in Korea. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2013;30(4):643-53. doi: 10.1080/19440049.2013.768358. Epub 2013 Mar 25. PubMed PMID: 23521141.
18: Boss D, Kühn J, Jourdain P, Depeursinge C, Magistretti PJ, Marquet P. Measurement of absolute cell volume, osmotic membrane water permeability, and refractive index of transmembrane water and solute flux by digital holographic microscopy. J Biomed Opt. 2013 Mar;18(3):036007. doi: 10.1117/1.JBO.18.3.036007. PubMed PMID: 23487181.
19: Wong HE, Qi W, Choi HM, Fernandez EJ, Kwon I. A safe, blood-brain barrier permeable triphenylmethane dye inhibits amyloid-β neurotoxicity by generating nontoxic aggregates. ACS Chem Neurosci. 2011 Nov 16;2(11):645-57. doi: 10.1021/cn200056g. Epub 2011 Sep 6. PubMed PMID: 22860159; PubMed Central PMCID: PMC3369715.
20: Chitambar M, Wang Z, Liu Y, Rockett A, Maldonado S. Dye-sensitized photocathodes: efficient light-stimulated hole injection into p-GaP under depletion conditions. J Am Chem Soc. 2012 Jun 27;134(25):10670-81. doi: 10.1021/ja304019n. Epub 2012 Jun 18. PubMed PMID: 22734693.

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